REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([NH2:8])[C:5]([CH3:9])=[CH:4][N:3]=1.OO.[BrH:12]>>[Br:12][C:7]1[C:2]([CH3:1])=[N:3][CH:4]=[C:5]([CH3:9])[C:6]=1[NH2:8]
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Name
|
|
Quantity
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3.57 g
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Type
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reactant
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Smiles
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CC1=NC=C(C(=C1)N)C
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Name
|
|
Quantity
|
40 mL
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Type
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reactant
|
Smiles
|
Br
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Name
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|
Quantity
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7 mL
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Type
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reactant
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Smiles
|
OO
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Control Type
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UNSPECIFIED
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Setpoint
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75 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred at 75° C. for 1 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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EXTRACTION
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Details
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The aqueous mixture was extracted with DCM (250 mL×3)
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Type
|
WASH
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Details
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the combined organic phase was washed with saturated sodium chloride solution (250 mL×1)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried with sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
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Smiles
|
BrC=1C(=NC=C(C1N)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |